

An In-depth Technical Guide on Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: **Rorifone**

Cat. No.: **B1679532**

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Disclaimer: The following technical guide on pharmacokinetics and bioavailability has been generated using Morphine as a representative compound. Extensive searches for "**Rorifone**" did not yield any publicly available data regarding its pharmacokinetic properties. Therefore, this document serves as a detailed template to illustrate the expected content and format for such a guide and should not be considered as data for a compound named **Rorifone**.

Introduction

This document provides a comprehensive overview of the pharmacokinetic and bioavailability profile of Morphine, a potent opioid analgesic. The information presented herein is intended for researchers, scientists, and drug development professionals. The guide covers key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), as well as the bioavailability of orally administered Morphine. Detailed experimental methodologies and relevant signaling pathways are also described.

Pharmacokinetic Properties of Morphine

The pharmacokinetic profile of Morphine has been extensively studied in humans. Following administration, Morphine undergoes significant first-pass metabolism, which influences its bioavailability.

Data Summary

The quantitative pharmacokinetic parameters of Morphine are summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters of Morphine in Healthy Adults

Parameter	Value	Reference
Bioavailability (Oral)	20% - 40%	[1] [2]
Time to Peak Plasma		
Concentration (Tmax) - Oral Solution	30 - 45 minutes	[1] [3] [4]
Time to Peak Plasma		
Concentration (Tmax) - Intramuscular	15 minutes	[2]
Time to Peak Plasma		
Concentration (Tmax) - Intravenous	5 minutes	[2]
Plasma Protein Binding	30% - 40%	[2]
Volume of Distribution (Vd)	3 - 5 L/kg	
Elimination Half-Life (t½)	2 - 3 hours	[2]
Metabolism	Primarily hepatic via glucuronidation (UGT2B7)	[1]
Primary Metabolites	Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G)	[1] [5]
Excretion	Primarily renal (urine)	[1] [6]

Table 2: Bioavailability of Different Morphine Formulations

Formulation	Absolute Bioavailability	Reference
Oral Solution	23.9%	[3] [4]
Controlled-Release Oral Tablet	22.4%	[3] [4]
Controlled-Release Buccal Tablet	18.7%	[3] [4]
Rectal	36% - 71%	[2]
Intravenous/Intramuscular	100%	[2]

Experimental Protocols

The determination of pharmacokinetic parameters for a compound like Morphine involves a series of well-defined experimental protocols.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile and bioavailability of Morphine following oral and intravenous administration in healthy human subjects.

Methodology:

- **Subject Recruitment:** A cohort of healthy adult volunteers is recruited for the study. Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
- **Study Design:** A randomized, crossover study design is typically employed. Each subject receives a single dose of Morphine via both intravenous (IV) and oral (PO) routes, with a washout period between administrations.
- **Dosing:**
 - **Intravenous:** A sterile solution of Morphine sulfate is administered as a slow bolus injection.

- Oral: An aqueous solution or a standardized tablet formulation of Morphine sulfate is administered.
- Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 5, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
- Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -70°C until analysis.
- Bioanalytical Method: The concentration of Morphine and its major metabolites (M3G and M6G) in the plasma samples is determined using a validated analytical method. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a commonly used technique due to its high sensitivity and specificity.[7][8]
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, t_{1/2}, and clearance. The absolute oral bioavailability (F) is calculated using the formula: $F = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral})$.

Analytical Method for Morphine Quantification in Plasma

Objective: To accurately quantify the concentration of Morphine in human plasma samples.

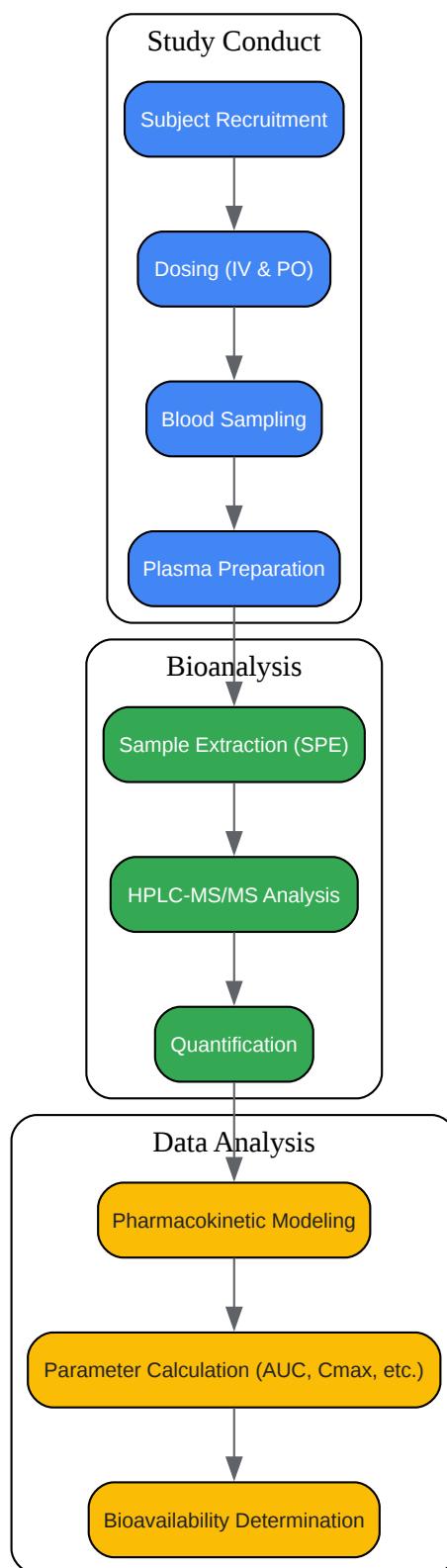
Methodology:

- Sample Preparation:
 - A solid-phase extraction (SPE) method is often used to extract Morphine from the plasma matrix.[8][9]
 - An internal standard (e.g., a deuterated analog of Morphine) is added to the plasma samples before extraction to account for variability during sample processing.
 - The SPE cartridges are conditioned, the samples are loaded, and interfering substances are washed away. Morphine and the internal standard are then eluted with an appropriate solvent.

- The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.
- Chromatographic Conditions:
 - HPLC System: A high-performance liquid chromatography system equipped with a C18 analytical column is used for separation.[9]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
 - Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Morphine and its internal standard.
- Calibration and Quantification:
 - A calibration curve is generated by spiking blank plasma with known concentrations of Morphine.
 - The concentration of Morphine in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

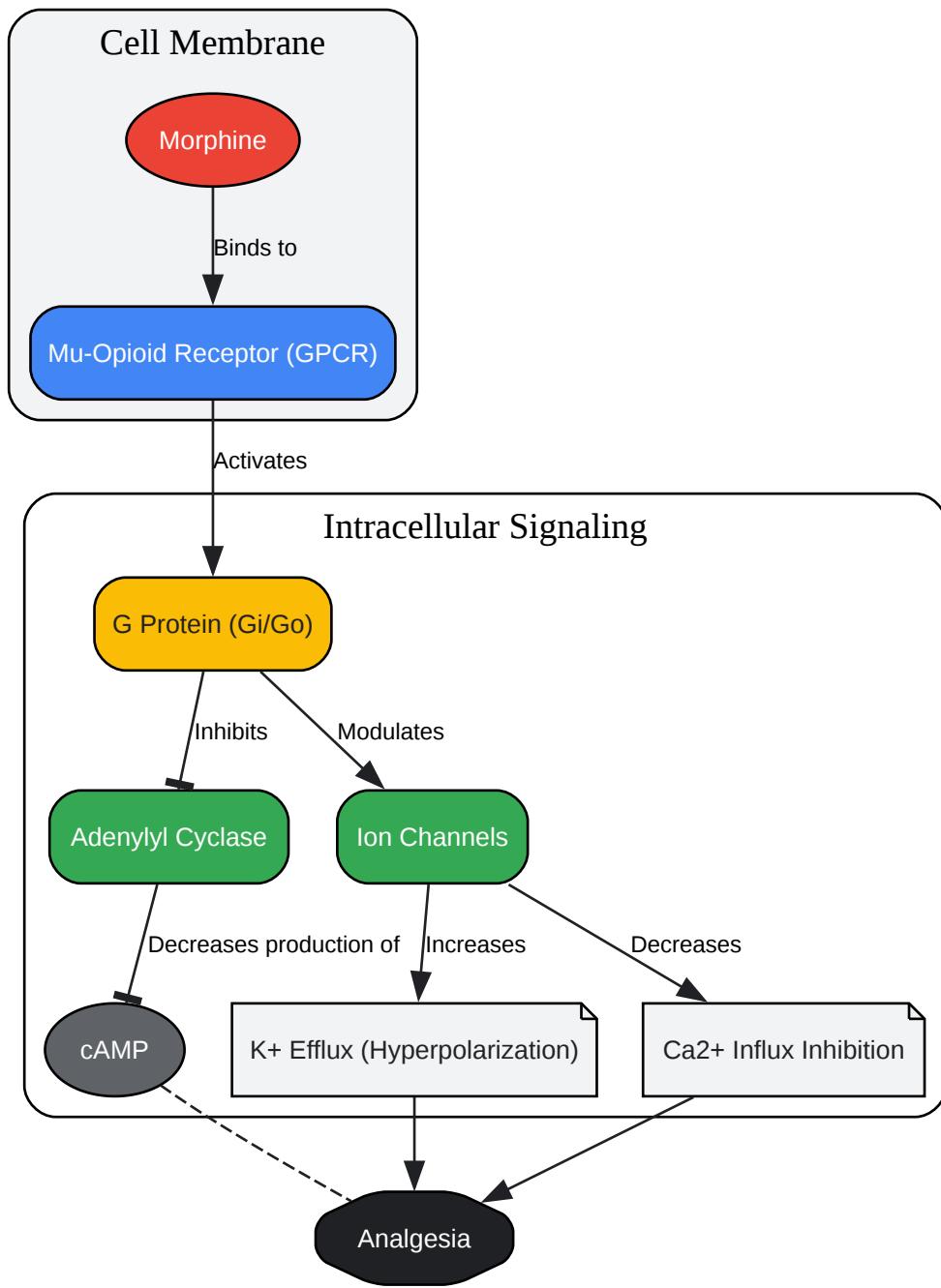
Experimental Workflow



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Caption: A flowchart illustrating the key stages of a clinical pharmacokinetic study.

Signaling Pathway of Morphine



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Caption: The intracellular signaling cascade following the binding of Morphine to the mu-opioid receptor.

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